Furfuryl-d5 Alcohol

Catalog No.
S902471
CAS No.
1398065-62-7
M.F
C5HD5O2
M. Wt
103.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl-d5 Alcohol

CAS Number

1398065-62-7

Product Name

Furfuryl-d5 Alcohol

IUPAC Name

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol

Molecular Formula

C5HD5O2

Molecular Weight

103.13

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2

SMILES

C1=COC(=C1)CO

Synonyms

Furfuryl alcohol - d5
  • Metabolic Tracing

    Furfuryl-d5 Alcohol can be used to trace metabolic pathways in living organisms. By incorporating the compound into a cell culture or an organism's diet, scientists can track how the molecule is broken down and utilized for various cellular processes. The specific location of the deuterium atoms allows researchers to distinguish the labeled Furfuryl-d5 Alcohol from its unlabeled counterparts in downstream metabolites. This information helps elucidate metabolic pathways and identify potential therapeutic targets ().

  • Isotope-Shift NMR Spectroscopy

    Furfuryl-d5 Alcohol's deuterium labeling makes it a valuable tool in a specific type of nuclear magnetic resonance (NMR) spectroscopy called isotope-shift NMR. In this technique, the slight shift in the resonance peaks of the deuterium atoms compared to hydrogen atoms allows researchers to differentiate between labeled and unlabeled molecules within a complex mixture. This provides valuable information about the structure and dynamics of molecules in biological systems ().

  • Chemical Synthesis

    Furfuryl-d5 Alcohol can be used as a starting material for the synthesis of other deuterium-labeled compounds. These labeled molecules can then be employed in various research applications, such as studying protein-ligand interactions or investigating reaction mechanisms.

Furfuryl-d5 alcohol is a deuterated form of furfuryl alcohol, characterized by the presence of five deuterium atoms. It is an organic compound derived from furan, featuring a hydroxymethyl group attached to the furan ring. This compound appears as a colorless liquid, although older samples may exhibit an amber hue. Furfuryl-d5 alcohol possesses a faint odor reminiscent of burning and a bitter taste. It is miscible with organic solvents but shows instability in water .

Furfuryl-d5 Alcohol itself doesn't have a known biological mechanism of action. Its primary application lies in isotope-shift NMR spectroscopy. In this technique, the deuterium label in the molecule creates a slight shift in the NMR signal compared to the unlabeled version. This shift allows scientists to differentiate between specific atoms within a molecule, providing detailed structural information that wouldn't be possible with standard NMR [].

Typical of furfuryl alcohol, including:

  • Diels–Alder Reactions: It can undergo Diels–Alder reactions with electrophilic alkenes and alkynes.
  • Hydroxymethylation: This reaction yields 1,5-bis(hydroxymethyl)furan.
  • Hydrolysis: This process leads to the formation of levulinic acid.
  • Polymerization: Under acidic conditions, heat, or catalysts, furfuryl-d5 alcohol can polymerize to form poly(furfuryl alcohol), a resin used in various applications.
  • Achmatowicz Reaction: This rearrangement converts furfuryl-d5 alcohol into dihydropyran derivatives .

The synthesis of furfuryl-d5 alcohol typically involves:

  • Deuterated Hydrogenation: The hydrogenation of furfural (a precursor derived from biomass) using deuterated hydrogen sources can yield furfuryl-d5 alcohol.
  • Solid Acid Catalysts: One-pot systems utilizing solid acid catalysts can facilitate the direct conversion of xylose to furfuryl-d5 alcohol, enhancing sustainability by using renewable biomass feedstocks .

Furfuryl-d5 alcohol has several notable applications:

  • Resin Production: It serves as a monomer for synthesizing furan-based resins used in thermoset polymer matrix composites, adhesives, coatings, and casting materials.
  • Wood Treatment: The compound can be polymerized within wood cells to enhance moisture resistance and durability.
  • Rocket Fuel: Furfuryl-d5 alcohol has been explored as a hypergolic fuel in rocketry when combined with specific oxidizers like nitric acid .

While specific interaction studies focusing solely on furfuryl-d5 alcohol are sparse, research on furfuryl alcohol indicates its potential interactions with various biological systems. These interactions are primarily studied within the context of food chemistry and polymer science, where it acts as a reactant or product in complex biochemical pathways .

Furfuryl-d5 alcohol shares structural similarities with several other compounds derived from furan. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
Furfuryl AlcoholFuran with hydroxymethyl groupNon-deuterated version; widely studied
FurfurylamineFuran with an amino groupAmino derivative; used in various syntheses
2-FuronitrileFuran with a nitrile groupNitrile derivative; different reactivity
2-Furoic AcidFuran with carboxylic acid functionalityAcidic properties; used in organic synthesis
Furan-2-ylmethanethiolFuran with a thiol groupContains sulfur; distinct chemical behavior

Furfuryl-d5 alcohol's unique aspect lies in its deuteration, which makes it valuable for studies requiring isotopic labeling, particularly in tracing metabolic pathways or reaction mechanisms .

Furfuryl-d5 alcohol represents a deuterium-labeled variant of furfuryl alcohol, where hydrogen atoms are replaced with deuterium isotopes [1]. The molecular formula of furfuryl-d5 alcohol is C₅HD₅O₂, indicating the presence of five deuterium atoms, one hydrogen atom, five carbon atoms, and two oxygen atoms [2]. This isotopically labeled compound has a molecular weight of 103.13 g/mol, which is approximately 5 atomic mass units higher than its non-deuterated counterpart (98.10 g/mol) due to the replacement of five hydrogen atoms with deuterium atoms [3].

The structural representation of furfuryl-d5 alcohol can be expressed using the SMILES notation as [2H]c1oc(c(c1[2H])[2H])C(O)([2H])[2H], which indicates the specific positions of deuterium atoms within the molecular framework [1]. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1398065-62-7, distinguishing it from the non-deuterated furfuryl alcohol (CAS: 98-00-0) [4].

The isotopic composition of furfuryl-d5 alcohol typically features a deuterium content of 99 atom percent, with a minimum chemical purity of 98% [5]. The deuteration pattern in furfuryl-d5 alcohol involves the replacement of all five hydrogen atoms: three on the furan ring and two on the methylene group adjacent to the hydroxyl functionality [3]. This specific pattern of isotopic labeling makes furfuryl-d5 alcohol particularly valuable for spectroscopic studies and mechanistic investigations in chemical reactions [2].

PropertyFurfuryl-d5 AlcoholUnlabeled Furfuryl Alcohol
Chemical NameFurfuryl-d5 AlcoholFurfuryl Alcohol
CAS Number1398065-62-798-00-0
Molecular FormulaC₅HD₅O₂C₅H₆O₂
Molecular Weight (g/mol)103.1398.10
SMILES Notation[2H]c1oc(c(c1[2H])[2H])C(O)([2H])[2H]OCc1ccco1
InChI KeyXPFVYQJUAUNWIW-QUWGTZMWSA-NXPFVYQJUAUNWIW-UHFFFAOYSA-N
Deuterium Content5 deuterium atomsNatural abundance
Isotopic Purity≥95-99 atom % DNot applicable
Chemical Purity≥95-98%≥98%

Table 1: Molecular formula and isotopic composition comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [1] [3] [5].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural characteristics of furfuryl-d5 alcohol by revealing the environment of hydrogen and deuterium nuclei within the molecule [9]. The proton (¹H) NMR spectrum of furfuryl-d5 alcohol exhibits significant differences compared to its non-deuterated counterpart due to the replacement of hydrogen atoms with deuterium [10].

In the ¹H NMR spectrum of furfuryl-d5 alcohol, the signals corresponding to the furan ring protons (typically observed at δ 6.24, 6.33, and 7.49 ppm in non-deuterated furfuryl alcohol) are significantly reduced or absent due to deuteration [12]. Similarly, the methylene group signal (normally appearing as a singlet at approximately δ 4.57 ppm) is also substantially diminished [9]. The hydroxyl proton signal, which typically appears as a broad peak around δ 4.6 ppm in non-deuterated furfuryl alcohol, may still be present in the deuterated compound but with potentially altered chemical shift due to isotopic effects on the adjacent carbon atoms [12].

The deuterium (²H) NMR spectrum of furfuryl-d5 alcohol reveals the positions of the deuterium atoms, with signals corresponding to the furan ring deuterons and the methylene deuterons [13]. These signals appear at chemical shifts similar to their proton counterparts in the non-deuterated molecule but with different coupling patterns due to the different nuclear properties of deuterium [9].

Carbon-13 (¹³C) NMR analysis of furfuryl-d5 alcohol shows characteristic splitting patterns due to coupling with directly bonded deuterium atoms [10]. The carbon signals in the furan ring and the methylene carbon exhibit multiplet patterns rather than the singlets observed in non-deuterated furfuryl alcohol, with reduced intensities due to the nuclear Overhauser effect [13]. The coupling constants between carbon and deuterium (¹J(C-D)) are typically about 1/6 of the corresponding ¹J(C-H) values, providing additional structural confirmation [9].

ParameterFurfuryl-d5 Alcohol (¹H NMR)Unlabeled Furfuryl Alcohol (¹H NMR)
Hydroxyl Group (-OH)Significantly reduced/absentδ ~4.6 ppm (broad)
Methylene Group (-CH₂)Significantly reduced/absentδ ~4.57 ppm (s, 2H)
Furan Ring C3-HAbsent (deuterated)δ ~6.24 ppm (d, 1H)
Furan Ring C4-HAbsent (deuterated)δ ~6.33 ppm (d, 1H)
Furan Ring C5-HAbsent (deuterated)δ ~7.49 ppm (d, 1H)
Chemical Shift PatternSimplified spectrumComplex multiplicity
Coupling ConstantsAltered due to deuterationJ-coupling observed
Signal MultiplicityReduced complexityMultiple overlapping signals

Table 2: Nuclear Magnetic Resonance spectroscopic comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [9] [12] [13].

Infrared (IR) and Mass Spectrometry (MS) Profiles

Infrared Spectroscopy

The infrared spectroscopic profile of furfuryl-d5 alcohol exhibits distinctive features that differentiate it from the non-deuterated analog [16]. The most significant differences arise from the isotopic substitution of hydrogen with deuterium, which alters the vibrational frequencies of the corresponding bonds [17]. The carbon-deuterium (C-D) stretching vibrations in furfuryl-d5 alcohol appear in the range of 2200-2100 cm⁻¹ for the furan ring deuterons and 2250-2150 cm⁻¹ for the methylene deuterons, whereas the corresponding carbon-hydrogen (C-H) stretching vibrations in non-deuterated furfuryl alcohol occur at higher frequencies (3150-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively) [16] [17].

The hydroxyl (O-H) stretching vibration, which appears as a broad band in the 3400-3200 cm⁻¹ region, remains relatively unchanged in both compounds since this functional group is not deuterated in furfuryl-d5 alcohol [16]. The furan ring breathing mode, characteristic of the furan structure, appears at approximately 1020 cm⁻¹ in both compounds, although slight shifts may occur due to the influence of adjacent deuterated positions [17] [19].

The bending vibrations also show significant differences, with C-D bending modes appearing at lower frequencies (900-800 cm⁻¹) compared to the corresponding C-H bending vibrations (1400-1300 cm⁻¹) in the non-deuterated compound [17]. These spectral differences provide valuable information for confirming the deuteration pattern and purity of furfuryl-d5 alcohol [19].

Mass Spectrometry

Mass spectrometric analysis of furfuryl-d5 alcohol reveals a molecular ion peak at m/z 103, corresponding to its molecular weight, which is 5 mass units higher than the molecular ion of non-deuterated furfuryl alcohol (m/z 98) [21]. The fragmentation pattern of furfuryl-d5 alcohol follows pathways similar to those of the non-deuterated analog but with mass shifts reflecting the presence of deuterium atoms [22].

Characteristic fragments include the loss of the hydroxyl group [M-OH]⁺ at m/z 86 (compared to m/z 81 in non-deuterated furfuryl alcohol) and the loss of the deuterated hydroxymethyl group [M-CD₂OH]⁺ at m/z 69 (compared to m/z 67 for the loss of CH₂OH in the non-deuterated compound) [21] [23]. The deuterated furan ring fragment [C₄D₄O]⁺ appears at m/z 72, compared to m/z 68 for the corresponding [C₄H₄O]⁺ fragment in non-deuterated furfuryl alcohol [22].

The mass spectrum of furfuryl-d5 alcohol also exhibits a distinctive isotope pattern characteristic of the presence of five deuterium atoms, which can be used to confirm the isotopic purity of the compound [23]. High-resolution mass spectrometry can provide precise mass measurements that further confirm the molecular formula and deuteration pattern of furfuryl-d5 alcohol [21].

Vibrational ModeFurfuryl-d5 Alcohol (cm⁻¹)Unlabeled Furfuryl Alcohol (cm⁻¹)
O-H Stretching~3400-3200 (broad)~3400-3200 (broad)
C-H Stretching (Furan)Absent/significantly reduced~3150-3000
C-H Stretching (Methylene)Absent/significantly reduced~2950-2850
C-D Stretching (Furan)~2200-2100Absent
C-D Stretching (Methylene)~2250-2150Absent
C=C Ring Stretching~1500-1400~1500-1400
C-O Stretching~1200-1000~1200-1000
Ring Breathing~1020~1020
C-H BendingAbsent~1400-1300
C-D Bending~900-800Absent
Out-of-plane Deformation~750-700~750-700

Table 3: Infrared spectroscopic frequency comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [16] [17] [19].

FragmentFurfuryl-d5 AlcoholUnlabeled Furfuryl Alcohol
Molecular Ion [M]⁺m/z 103m/z 98
Loss of OH [M-OH]⁺m/z 86m/z 81
Loss of CH₂OH/CD₂OH [M-31/34]⁺m/z 69 (CD₂OD loss)m/z 67 (CH₂OH loss)
Furan Ring [C₄H₄O/C₄D₄O]⁺m/z 72 (deuterated)m/z 68
Base PeakVariableVariable
Characteristic Isotope PatternD₅ isotope envelopeNatural isotope pattern
Fragmentation PathwaySimilar to unlabeledRing fragmentation dominant

Table 4: Mass spectrometry fragmentation comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [21] [22] [23].

Comparative Analysis with Non-Deuterated Furfuryl Alcohol

The structural and spectroscopic properties of furfuryl-d5 alcohol exhibit significant differences when compared to its non-deuterated counterpart, primarily due to the isotopic substitution of hydrogen with deuterium [28]. These differences provide valuable insights into the effects of deuteration on molecular properties and spectroscopic behavior [29].

From a structural perspective, the carbon-deuterium bonds in furfuryl-d5 alcohol are slightly shorter than the corresponding carbon-hydrogen bonds in non-deuterated furfuryl alcohol due to the reduced zero-point energy of the heavier isotope [30]. This subtle structural difference, although not directly observable through conventional spectroscopic methods, influences various physical and chemical properties of the molecule [31].

The nuclear magnetic resonance spectroscopic comparison reveals the most striking differences between the two compounds [31]. The absence or significant reduction of proton signals in the ¹H NMR spectrum of furfuryl-d5 alcohol, coupled with the appearance of deuterium signals in the ²H NMR spectrum, provides a clear distinction between the two compounds [32]. Additionally, the carbon-13 NMR spectrum of furfuryl-d5 alcohol exhibits characteristic multiplet patterns for carbon atoms bonded to deuterium, in contrast to the singlets observed in the non-deuterated compound [31].

Infrared spectroscopy highlights the vibrational differences between the two compounds, with the C-D stretching and bending vibrations in furfuryl-d5 alcohol occurring at lower frequencies compared to the corresponding C-H vibrations in non-deuterated furfuryl alcohol [33]. This frequency shift is attributed to the increased reduced mass of the carbon-deuterium oscillator compared to the carbon-hydrogen oscillator, as predicted by the harmonic oscillator model [34].

Mass spectrometry provides a direct confirmation of the molecular weight difference between the two compounds, with furfuryl-d5 alcohol exhibiting a molecular ion peak 5 mass units higher than that of non-deuterated furfuryl alcohol [35]. The fragmentation patterns of both compounds follow similar pathways but with mass shifts corresponding to the deuterated fragments in furfuryl-d5 alcohol [36].

The kinetic isotope effect associated with deuteration also influences the chemical reactivity of furfuryl-d5 alcohol compared to its non-deuterated counterpart [37]. Carbon-deuterium bonds typically exhibit lower reactivity in chemical transformations involving bond breaking, which can be advantageous in mechanistic studies and in applications where enhanced stability is desired [38].

In analytical applications, the distinct spectroscopic properties of furfuryl-d5 alcohol make it valuable as an internal standard for quantitative analysis of non-deuterated furfuryl alcohol and related compounds [39]. The mass spectral differences, in particular, allow for selective detection and quantification in complex mixtures [40].

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Dates

Modify: 2024-04-14

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